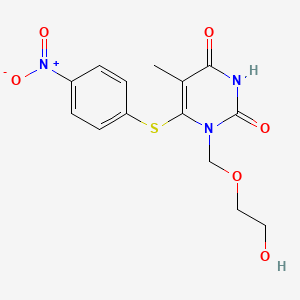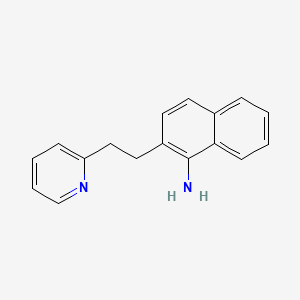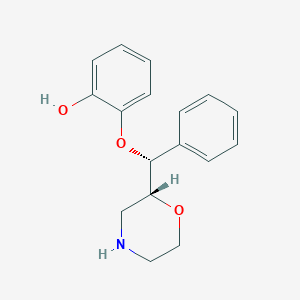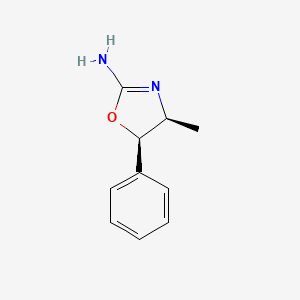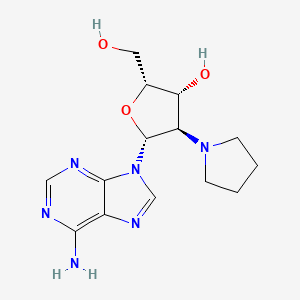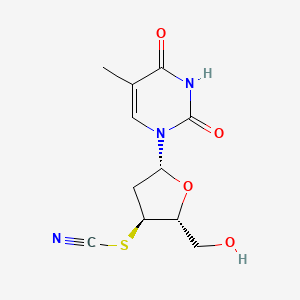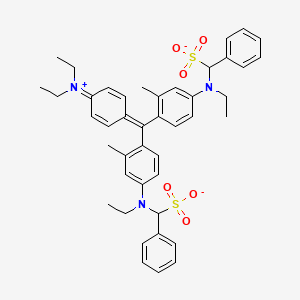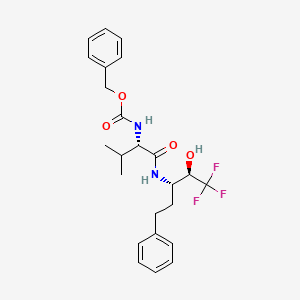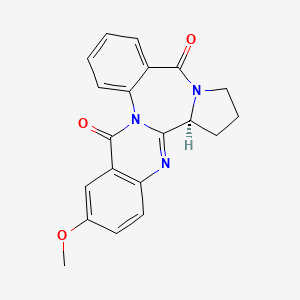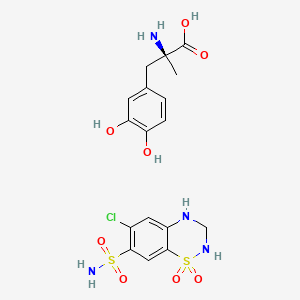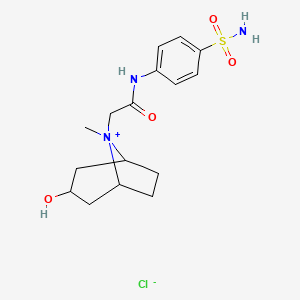
8-Azoniabicyclo(3.2.1)octane, 8-(2-((4-(aminosulfonyl)phenyl)amino)-2-oxoethyl)-3-hydroxy-8-methyl-, chloride, endo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with acetic anhydride to form N-acetyl-4-aminobenzenesulfonamide. This intermediate is then reacted with tropinium chloride under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation has also been explored to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and conductivity .
Mecanismo De Acción
The mechanism of action of N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. The compound inhibits the activity of carbonic anhydrase, leading to a disruption in the regulation of pH and ion balance within cells. This inhibition can result in the suppression of cancer cell growth and the reduction of microbial activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-(4-(N′-Substituted sulfamoyl)phenyl)myrtenamides: Exhibits antifungal and herbicidal activities.
(4-Nitrophenyl)sulfonyltryptophan: Used in the synthesis of novel sulfonamide compounds with potential biological activities.
Uniqueness
N-(4’-Sulfamoylphenylamine-N’-acetyl)tropinium chloride stands out due to its unique combination of a sulfonamide group and a tropinium moiety. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to inhibit carbonic anhydrase and its potential use in cancer therapy further highlight its uniqueness compared to other similar compounds .
Propiedades
Número CAS |
93614-59-6 |
|---|---|
Fórmula molecular |
C16H24ClN3O4S |
Peso molecular |
389.9 g/mol |
Nombre IUPAC |
2-(3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octan-8-yl)-N-(4-sulfamoylphenyl)acetamide;chloride |
InChI |
InChI=1S/C16H23N3O4S.ClH/c1-19(12-4-5-13(19)9-14(20)8-12)10-16(21)18-11-2-6-15(7-3-11)24(17,22)23;/h2-3,6-7,12-14,20H,4-5,8-10H2,1H3,(H2-,17,18,21,22,23);1H |
Clave InChI |
NZFDMQZIPIPYCT-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(C2CCC1CC(C2)O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Benzenedisulfonic acid, 4-[(2,7-dihydro-3-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinolin-6-yl)amino]-, disodium salt](/img/structure/B12785006.png)
